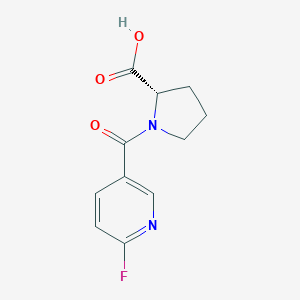

N-(6-Fluoropyridine-3-carbonyl)-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

SYM 2081 can be synthesized through a diastereomeric mixture via enzymatic synthesis, although the yield of this reaction is small . For industrial production, SYM 2081 can be produced at a multi-gram scale by starting with (S)-1-tert-butoxycarbonyl-5-tert-butyldiphenylsilyloxymethylpyrrolidine-2-one and treating it with one equivalent of lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . The resulting product is mixed with excess iodomethane, yielding 4-methylated products and some unreacted starting material . The trans product is purified through column chromatography and crystallized by hexanes . Tetrabutylammonium fluoride is used to selectively remove the tert-butyldiphenylsilyl protecting group . The Sharpless procedure is used to oxidize the alcohol, and the intermediate is hydrolyzed with lithium hydroxide in aqueous tetrahydrofuran . Finally, the compound is treated with trifluoroacetic acid in dichloromethane to produce (2S,4R)-4-methylglutamic acid .

Chemical Reactions Analysis

SYM 2081 undergoes various chemical reactions, including oxidation and substitution . Common reagents used in these reactions include lithium bis(trimethylsilyl)amide, iodomethane, tetrabutylammonium fluoride, and trifluoroacetic acid . The major products formed from these reactions include 4-methylated products and (2S,4R)-4-methylglutamic acid .

Scientific Research Applications

SYM 2081 is widely used in scientific research due to its high selectivity and potency for kainate receptors . In chemistry, it serves as a ligand for studying the role of kainate receptors in the central nervous system . In biology and medicine, SYM 2081 is used to investigate the effects of kainate receptor activation and its potential therapeutic applications . The compound is also used in electrophysiological recordings to compare the potency and efficacy of kainate receptor agonists .

Mechanism of Action

SYM 2081 exerts its effects by selectively binding to kainate receptors, displacing high-affinity kainate binding to cortical tissue and recombinant kainate receptors . This binding evokes rapidly desensitizing responses in electrophysiological recordings . The compound is highly selective for kainate receptors, with an EC50 of 0.12 ± 0.02 and 0.23 ± 0.01 μM for homomeric kainate receptors composed of the GluR5 and GluR6 subunits, respectively . The positioning of the methyl group at the 4 position is essential for its agonist activity .

Comparison with Similar Compounds

SYM 2081 is compared with other methylglutamate analogs, including those with the methyl group at the 2 or 3 position of glutamate . These analogs are inactive, indicating that the positioning of the methyl group at the 4 position is crucial for agonist activity . Of the four stereoisomers of 4-methylglutamate, SYM 2081 (2S,4R) is the most potent agonist . The (2R,4R) isomer is estimated to be 20-fold less potent, and the (2S,4S) isomer is approximately 1000-fold less potent than SYM 2081 .

Properties

CAS No. |

123412-44-2 |

|---|---|

Molecular Formula |

C11H11FN2O3 |

Molecular Weight |

238.21 g/mol |

IUPAC Name |

(2S)-1-(6-fluoropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11FN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |

InChI Key |

CWNQAGQFNKHXBV-QMMMGPOBSA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |

Synonyms |

N-(6-Fluoropyridine-3-carbonyl)-L-proline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(16R,20R,21S)-13-methoxy-20,21-dimethyl-1,11,18-triazahexacyclo[10.9.2.02,7.08,23.015,22.016,20]tricosa-2,4,6,8(23),9,11,13,15(22)-octaene-17,19-dione](/img/structure/B38842.png)

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)